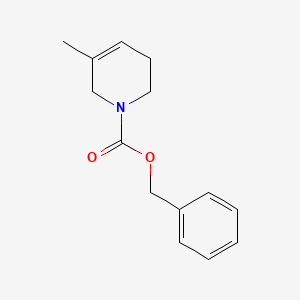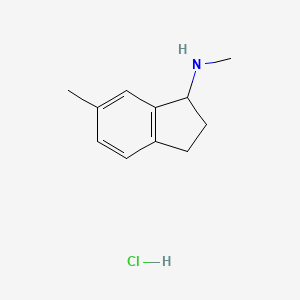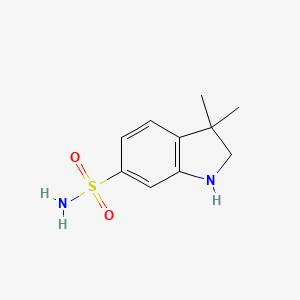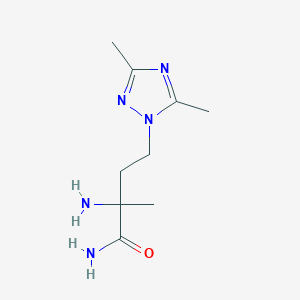
(R)-N-Fmoc-2,2-dimethyloxazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an oxazolidine ring, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of an amino acid derivative with the Fmoc group, followed by cyclization to form the oxazolidine ring. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the production process.
化学反応の分析
Types of Reactions
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different products.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while reduction of the oxazolidine ring can produce amines or alcohols.
科学的研究の応用
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis where the Fmoc group serves as a protecting group for amino acids.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can interact with enzymes and proteins, inhibiting their activity or altering their function. The oxazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
(4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid: is similar to other Fmoc-protected amino acids and oxazolidine derivatives.
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Oxazolidinone: A related compound with a similar ring structure but different functional groups.
Uniqueness
The uniqueness of (4R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid lies in its combination of the Fmoc group and the oxazolidine ring, which provides specific reactivity and stability. This makes it particularly useful in applications where both protecting group stability and ring structure are important.
特性
分子式 |
C21H21NO5 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c1-21(2)22(18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m1/s1 |
InChIキー |
RGGJQFWYGIRJKS-GOSISDBHSA-N |
異性体SMILES |
CC1(N([C@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
正規SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)

![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)
![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)
amine](/img/structure/B13482294.png)

![1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)

![6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)




![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13482341.png)
